molecular formula C13H21N5 B11864141 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 88100-13-4

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B11864141
CAS No.: 88100-13-4
M. Wt: 247.34 g/mol
InChI Key: KVZUQYVLMMHKKD-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound that features a quinazoline core structure substituted with a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the reaction of a quinazoline derivative with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where the quinazoline derivative is treated with 4-methylpiperazine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-[2-(4-Methylpiperazin-1-yl)benzyl]diazenecarbothioamide
  • 4-Methylpiperazin-1-yl Carbonyl Group
  • N-phenyl-2-(4-Methylpiperazin-1-yl)acetamide

Uniqueness

2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific quinazoline core structure combined with the methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

88100-13-4

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C13H21N5/c1-17-6-8-18(9-7-17)13-15-11-5-3-2-4-10(11)12(14)16-13/h2-9H2,1H3,(H2,14,15,16)

InChI Key

KVZUQYVLMMHKKD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N

Origin of Product

United States

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